Tetrapropylammonium bisulfate
Overview
Description
Tetrapropylammonium bisulfate is an ionic compound with the chemical formula (C3H7)4NHSO4. It is commonly used as an ion-pair reagent in chromatography due to its ability to form ion pairs with various analytes, enhancing their separation on reversed-phase high-performance liquid chromatography columns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapropylammonium bisulfate can be synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. The reaction involves adding sulfuric acid to a solution of sodium tetra-n-propyl amide, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrapropylammonium bisulfate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the bisulfate ion can be replaced by other anions.
Common Reagents and Conditions
Ion-Pair Formation: Typically involves the use of this compound in aqueous or organic solvents to form ion pairs with analytes.
Substitution Reactions: Can occur in the presence of strong acids or bases, leading to the replacement of the bisulfate ion with other anions.
Major Products Formed
Ion-Pair Formation: Results in the formation of ion pairs that enhance the separation of analytes in chromatography.
Substitution Reactions: Produces new ionic compounds depending on the substituting anion.
Scientific Research Applications
Tetrapropylammonium bisulfate is widely used in scientific research, particularly in the field of chromatography. Its primary application is as an ion-pair reagent in reversed-phase high-performance liquid chromatography, where it helps in the separation of ionic and highly polar substances . Additionally, it is used in the preparation of room temperature ionic liquids, which have applications in various chemical processes .
Mechanism of Action
The mechanism by which tetrapropylammonium bisulfate exerts its effects is primarily through ion-pair formation. The tetrapropylammonium cation interacts with the bisulfate anion, forming a stable ion pair. This ion pair can then interact with analytes, enhancing their separation in chromatography. The molecular targets are the analytes being separated, and the pathways involved include the formation and stabilization of ion pairs .
Comparison with Similar Compounds
Similar Compounds
- Tetrapropylammonium hydrogen sulfate
- Tetrabutylammonium bisulfate
- Tetraethylammonium bisulfate
Uniqueness
Tetrapropylammonium bisulfate is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as an ion-pair reagent compared to similar compounds with shorter or longer alkyl chains .
Biological Activity
Tetrapropylammonium bisulfate (TPA-BS) is an ionic compound with the chemical formula . It is primarily recognized for its role as an ion-pair reagent in chromatography, enhancing the separation of ionic and polar substances. However, its biological activity has garnered interest in various fields, particularly in pharmacology and environmental science.
TPA-BS is synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. This compound exhibits properties typical of ionic liquids, such as low volatility and high thermal stability, which facilitate its use in various applications, including biological studies . The mechanism of action for TPA-BS primarily involves ion-pair formation, where the tetrapropylammonium cation interacts with the bisulfate anion, forming stable complexes that can influence biological systems.
Biological Activity Overview
The biological activity of TPA-BS can be categorized into several key areas:
- Antimicrobial Properties : Research indicates that TPA-BS exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit growth .
- Cell Toxicity : While TPA-BS has beneficial applications, it also poses risks. It is classified as a skin irritant (Category 2) and an eye irritant (Category 2A), suggesting caution in handling due to potential adverse effects on human health.
- Environmental Impact : TPA-BS has been studied for its effects on aquatic organisms. For instance, its toxicity levels have been assessed through bioassays involving species like Daphnia magna and Scenedesmus obliquus, which are important indicators of environmental health .
Antimicrobial Activity
A study examining the antimicrobial properties of TPA-BS demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations exceeding 500 µM for various bacterial strains. This suggests potential applications in pharmaceutical formulations aimed at combating infections .
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of TPA-BS on human cell lines such as HeLa and MCF-7. The effective concentration resulting in a 50% reduction in cell viability (EC50) was observed to be around 500 µM for HeLa cells, indicating a moderate level of cytotoxicity that necessitates further investigation into its safety profile for therapeutic use .
Environmental Toxicity Studies
The environmental implications of TPA-BS have been assessed through ecotoxicological studies. For example, a study reported EC50 values for Daphnia magna at approximately 70 µM, indicating a significant impact on aquatic life even at relatively low concentrations. These findings highlight the need for careful management of TPA-BS usage to mitigate ecological risks .
Data Tables
Biological Activity | Test Organism | EC50/MIC (µM) | Remarks |
---|---|---|---|
Antimicrobial | Escherichia coli | >500 | Effective against Gram-negative bacteria |
Cytotoxicity | HeLa cells | 500 | Moderate cytotoxicity observed |
Environmental Toxicity | Daphnia magna | 70 | Significant impact on aquatic life |
Properties
IUPAC Name |
hydrogen sulfate;tetrapropylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJKKOSZCHGEU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585012 | |
Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56211-70-2 | |
Record name | Tetrapropylammonium hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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